molecular formula C11H22O2 B12602789 4-Methoxydecan-2-one CAS No. 917574-82-4

4-Methoxydecan-2-one

Katalognummer: B12602789
CAS-Nummer: 917574-82-4
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: HZCIKOALAUBHFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxydecan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a methoxy group attached to the fourth carbon and a decanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxydecan-2-one can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with decanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the esterification of 4-methoxyphenol followed by catalytic hydrogenation to obtain the desired ketone.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxydecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-Methoxydecanoic acid.

    Reduction: 4-Methoxydecan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxydecan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 4-Methoxydecan-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect membrane permeability and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

    4-Methoxydecan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    4-Methoxydecanoic acid: The oxidized form of 4-Methoxydecan-2-one.

    4-Methoxydecan-2-ol: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its methoxy and ketone groups confer distinct reactivity patterns, making it valuable in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

917574-82-4

Molekularformel

C11H22O2

Molekulargewicht

186.29 g/mol

IUPAC-Name

4-methoxydecan-2-one

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-11(13-3)9-10(2)12/h11H,4-9H2,1-3H3

InChI-Schlüssel

HZCIKOALAUBHFB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CC(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.